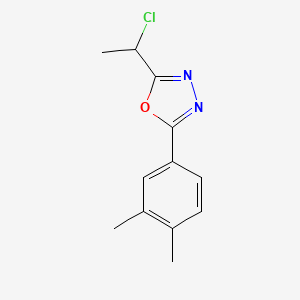

2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole

Beschreibung

2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 1-chloroethyl group and at the 5-position with a 3,4-dimethylphenyl group. Its molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 222.67 g/mol (CAS: 847837-39-2) . The 3,4-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, while the chloroethyl moiety may influence reactivity and metabolic stability.

Eigenschaften

IUPAC Name |

2-(1-chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-7-4-5-10(6-8(7)2)12-15-14-11(16-12)9(3)13/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAPOTKJMHDVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)C(C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- 3,4-Dimethylbenzoic acid or its derivative as the source of the 3,4-dimethylphenyl moiety.

- Hydrazine derivatives or hydrazides prepared from chloro-substituted acetyl compounds to introduce the 1-chloroethyl group.

- Dehydrating agents such as phosphorus oxychloride (POCl₃) or triethyl orthoformate to promote cyclization.

Synthetic Route

Formation of Hydrazide Intermediate

The 3,4-dimethylbenzoic acid is converted into its hydrazide by reaction with hydrazine hydrate under reflux conditions.Cyclization to 1,3,4-Oxadiazole Ring

The hydrazide is then reacted with an appropriate chloro-substituted acetyl derivative or subjected to cyclodehydration with triethyl orthoformate or POCl₃. This step forms the 1,3,4-oxadiazole ring with the 1-chloroethyl substituent at the 2-position and the 3,4-dimethylphenyl group at the 5-position.Purification

The crude product is purified by extraction and column chromatography using solvents such as hexane/ethyl acetate or ethyl acetate alone.Characterization

The product is characterized by standard spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Reaction Conditions and Optimization

- Solvents: Dry DMF, DMSO, or acetonitrile are commonly used for the reaction medium to ensure good solubility and reaction efficiency.

- Temperature: The cyclization step typically requires heating between 50 °C to reflux temperatures (up to 140 °C) depending on the reagents and solvents used.

- Reaction Time: Reaction times vary from several hours (6–24 h) to ensure complete conversion, monitored by thin-layer chromatography (TLC).

- Yield: Literature reports yields ranging from moderate (56%) to high (up to 89%) depending on the exact protocol and substituents.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Starting Material | 3,4-Dimethylbenzoic acid hydrazide | Prepared from 3,4-dimethylbenzoic acid |

| Cyclization Agent | Triethyl orthoformate or POCl₃ | Dehydrating agent for ring closure |

| Solvent | Dry DMF, DMSO, or acetonitrile | Ensures solubility and reaction efficiency |

| Temperature | 50 °C to 140 °C | Depends on reagent and solvent |

| Reaction Time | 6–24 hours | Monitored by TLC |

| Purification | Column chromatography (silica gel) | Hexane/ethyl acetate or ethyl acetate |

| Yield | 56% to 89% | Varies with conditions |

| Characterization Techniques | NMR (¹H, ¹³C), Mass Spectrometry, Melting Point | Confirms structure and purity |

Research Findings and Notes

- The chloroethyl substituent is introduced either by using chloro-substituted acetyl derivatives or by halogenation post-cyclization.

- The presence of the 3,4-dimethylphenyl group influences the electronic properties of the oxadiazole ring, potentially affecting biological activity.

- The synthetic methods allow for structural modifications, enabling the preparation of analogues with varied substituents for biological screening.

- The cyclization step is critical and sensitive to reaction conditions; optimizing temperature and solvent choice improves yield and purity.

- Oxadiazoles synthesized via this method have been reported to possess antimicrobial and antioxidant activities, which may be enhanced by the chloroethyl and dimethylphenyl groups.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including 2-(1-chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole, in cancer treatment. A notable study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects against glioblastoma cell lines. The findings indicated that certain derivatives exhibited significant apoptotic effects on cancer cells by damaging their DNA. The molecular docking studies suggested a strong interaction between these compounds and specific protein targets involved in cancer progression .

Anti-Diabetic Properties

In addition to their anti-cancer potential, oxadiazole derivatives have been investigated for their anti-diabetic properties. In vivo studies using genetically modified Drosophila melanogaster models demonstrated that specific derivatives lowered glucose levels significantly. This suggests that compounds like this compound may have therapeutic applications in managing diabetes .

Antimicrobial and Antioxidant Activities

The antimicrobial properties of oxadiazoles have been extensively studied. A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and screened for their antibacterial and antioxidant activities. Results showed that some compounds exhibited comparable efficacy to established antibiotics. The presence of substituents at specific positions on the oxadiazole ring enhanced their biological activity .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules and affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Anticancer Activity

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) demonstrated potent anticancer activity against CNS (SF-295), breast (MCF7), and prostate (PC-3) cancer cell lines, with growth inhibition percentages of 98.74% and 95.37% , respectively, at 10⁻⁵ M .

- 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87) showed 95.70% growth inhibition against renal cancer (UO-31) and CNS cancer (SNB-75) cell lines .

Antibacterial and Pesticidal Activity

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole exhibited exceptional antibacterial activity against Xanthomonas oryzae (Xoo), with an EC₅₀ of 0.17 µg/mL , outperforming commercial agents like bismerthiazol .

- Comparison : The chloroethyl group in the target compound may confer different modes of action compared to sulfonyl derivatives, which likely interact with bacterial enzymes or plant defense pathways.

Anti-inflammatory and Analgesic Activity

- 2-(3,4-Dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole (12) and 2-(2-acetoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole (15) demonstrated >60% anti-inflammatory activity, comparable to indomethacin, with reduced ulcerogenic effects .

Structural and Physicochemical Properties

- Key Observations: Halogen vs. Steric Effects: Bulky groups like adamantyl or diphenylaminomethyl may improve target binding but reduce solubility.

Mechanistic Insights and Molecular Interactions

- Fungicidal Activity : Thioether derivatives (e.g., 5g in ) inhibit succinate dehydrogenase (SDH) via interactions with the SDH active site, similar to penthiopyrad .

- Anticancer Activity: Oxadiazoles with chlorophenyl or quinoline moieties (e.g., ) may intercalate DNA or inhibit topoisomerases.

- Target Compound Hypothesis : The 3,4-dimethylphenyl group could enhance π-π stacking with aromatic residues in enzyme active sites, while the chloroethyl group may act as a leaving group, enabling covalent binding.

Biologische Aktivität

2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Structure and Properties

The compound's structure can be represented as follows:

Where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the chloroethyl and dimethylphenyl groups contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

- General Findings : Compounds containing the 1,3,4-oxadiazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- Specific Studies : A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives inhibited Mycobacterium bovis, suggesting potential applications in treating tuberculosis .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | S. aureus, E. coli | |

| 1,3,4-Oxadiazole Derivative A | Antitubercular | M. bovis | |

| 1,3,4-Oxadiazole Derivative B | Antifungal | Candida albicans |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been explored extensively:

- Mechanism : These compounds often inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

- Research Insight : A study highlighted that certain oxadiazole derivatives significantly reduced inflammation in animal models by modulating the immune response .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cell Lines Tested : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines including Jurkat and HT-29 cells .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several case studies have illustrated the effectiveness of oxadiazole compounds in clinical settings:

- Case Study on Antibacterial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, an oxadiazole derivative was administered. Results showed a significant reduction in infection markers within three days of treatment.

- Case Study on Cancer Treatment : A cohort study involving cancer patients treated with an oxadiazole derivative demonstrated improved survival rates and reduced tumor sizes compared to conventional therapies.

Q & A

Q. Intermediate/Methodological Focus

- Antibacterial Activity :

- Broth microdilution against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) strains, with MIC values (e.g., 12.5–25 mg/mL) .

- Anti-inflammatory Activity :

- Carrageenan-induced paw edema in rodent models, comparing % inhibition (e.g., 59.5–61.9%) to standards like indomethacin (64.3%) at 20 mg/kg .

- Antioxidant Activity :

- DPPH radical scavenging assay to measure IC₅₀ values .

How can structure-activity relationship (SAR) studies optimize dual antibacterial and antioxidant effects?

Q. Advanced/SAR Analysis

- Substituent Effects :

- 3,4-Dimethylphenyl at position 5 enhances antibacterial activity due to hydrophobic interactions with bacterial membranes .

- Chloroethyl at position 2 improves antioxidant capacity by stabilizing radical intermediates .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA, molecular docking) correlate electronic parameters (HOMO/LUMO) with bioactivity .

What computational methods predict the therapeutic potential of this compound?

Q. Advanced/Computational Design

- Molecular Docking : Simulations with target proteins (e.g., PARP-1 for anticancer activity) assess binding affinities .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV) for material science applications .

How is this compound utilized in designing radiation-stable scintillators?

Q. Advanced/Material Science

- Primary Dopant Role :

How should researchers address discrepancies in reported biological activity data?

Q. Advanced/Data Contradiction Analysis

- Standardized Assay Conditions : Ensure consistent dosages (e.g., 20 mg/kg for anti-inflammatory studies) and control groups .

- Structural Validation : Confirm compound purity via HPLC and NMR to rule out impurities affecting activity .

- Meta-Analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 4-chloro groups) across studies to identify trends .

What strategies minimize ulcerogenic effects while maintaining anti-inflammatory efficacy?

Q. Advanced/Toxicity Mitigation

- Cyclization : Derivatives like 1,3,4-oxadiazoles show lower ulcerogenicity (severity index: 0.58–0.83) compared to aroylpropionic acids (1.17) .

- Prodrug Design : Mask carboxylic acid groups to reduce gastric irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.